2,3,4,5-tetrahydro-1H-1-benzazepin-7-ylsulfurofluoridate
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Overview
Description
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate is a synthetic compound belonging to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.
Acylation Reaction: This intermediate undergoes an acylation reaction with 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Craft Reaction: The 4-(4-chloroaniline)-4-oxobutyric acid is then subjected to an intramolecular Friedel-Craft reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzazepines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: A vasopressin V2 receptor antagonist used to treat hyponatremia.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Ivabradine: A selective inhibitor of If channels used to lower heart rate.
Uniqueness
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate is unique due to its specific structural features and the presence of the sulfurofluoridate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H12FNO3S |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
7-fluorosulfonyloxy-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C10H12FNO3S/c11-16(13,14)15-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2 |
InChI Key |
GUZNHWWBHPTEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
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